{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, also known as a piperidine derivative, is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound has garnered interest due to its structural similarity to other biologically active molecules, making it a candidate for further research in the development of therapeutic agents.
The compound has the molecular formula and a molecular weight of 256.74 g/mol. It is classified under organic compounds, specifically as an amine and a piperidine derivative. The IUPAC name for this compound is 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine, and it can be found in various chemical databases such as PubChem.
The synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine can be approached through several methods, primarily focusing on one-step synthesis techniques that streamline the process. The following outlines a general method for synthesizing this compound:
The molecular structure of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine can be represented using various chemical notations:
This structure indicates the presence of a piperidine ring attached to a fluorophenyl group, with additional functional groups that may influence its biological activity.
While specific reactions involving {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine are not extensively documented, similar compounds have been studied for their reactivity. Notably, catalytic reactions involving protodeboronation of alkyl boronic esters have been reported, which could potentially be adapted for reactions involving this compound. Such reactions typically involve radical mechanisms that may provide insights into its chemical behavior.
The physical and chemical properties of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine include:
Additionally, it is essential to consider solubility in various solvents (e.g., water, ethanol) and stability under different conditions (light, temperature).
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine has potential applications in pharmaceutical research due to its structural similarity to known drugs. It may serve as a lead compound in developing new therapeutics targeting neurological disorders or other conditions where piperidine derivatives have shown efficacy. Further studies are required to explore its biological activity and therapeutic potential fully.
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine represents a structurally distinct subclass of fluorinated piperidine derivatives. Its systematic IUPAC name explicitly defines the connectivity: a piperidine core with a methanamine group (-CH₂NH₂) at the 4-position and a 2-fluorobenzyl substituent at the nitrogen atom [1] [5]. This compound is cataloged under CAS Registry Number 23391790 in PubChem, with the molecular formula C₁₄H₁₉FN₂, confirming elemental composition (C, H, F, N) and molecular weight (234.31 g/mol) [1].
The 2-fluorobenzyl group introduces stereoelectronic effects due to the ortho-fluorine position, which influences the conformational equilibrium of the piperidine ring. X-ray crystallography of analogous 2-fluorobenzyl-piperidine derivatives reveals that the fluorophenyl ring frequently engages in weak intramolecular interactions (e.g., C–H···F), constraining rotational freedom [5]. The piperidine chair conformation positions the 4-aminomethyl group equatorially to minimize steric strain, while the fluorine’s small van der Waals radius allows dense packing in the solid state, evidenced by Hirshfeld surface analyses showing dominant H···H (52.8%) and H···F (11.2%) contacts [5].
Systematic Name | Synonyms | Molecular Formula | Key Structural Features |
---|---|---|---|
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine | 4-(Aminomethyl)-1-(2-fluorobenzyl)piperidine; 1-(2-Fluorobenzyl)piperidine-4-methanamine | C₁₄H₁₉FN₂ | • Piperidine N-substituted with 2-fluorobenzyl • Equatorial -CH₂NH₂ at C4 • Ortho-F on benzyl ring |
2-Fluorobenzyl-substituted piperidines demonstrate broad therapeutic potential, particularly as dual-target inhibitors for metabolic and neurodegenerative diseases. Research indicates that fluorinated piperidines exhibit enhanced α-glucosidase inhibition (IC₅₀ = 0.174–0.455 μM) compared to non-fluorinated analogs and clinical standards like acarbose (IC₅₀ = 28.69 μM) [2]. This inhibition delays carbohydrate hydrolysis, reducing postprandial blood glucose—a key mechanism for diabetes management. Concurrently, these compounds act as cholinesterase inhibitors (AChE/BChE), relevant for Alzheimer’s disease (AD) by modulating acetylcholine levels in the hippocampus [2].
The 2-fluorobenzyl moiety specifically enhances target affinity due to:
Therapeutic Area | Molecular Target | Observed Activity | Structural Basis |
---|---|---|---|
Diabetes mellitus | α-Glucosidase | IC₅₀ 0.174–0.455 μM (vs. acarbose 28.69 μM) | H-bonding with catalytic aspartates; hydrophobic stacking [2] |
Alzheimer’s disease | Acetylcholinesterase (AChE) | IC₅₀ < 2 μM (superior to donepezil in select analogs) | π-π stacking with Trp86; fluorobenzyl in peripheral anionic site [2] |
Oncology | Tyrosinase (melanoma) | IC₅₀ ~15 μM in 4-(4-fluorobenzyl)piperidine derivatives | Fluorine coordination with Cu²⁺ in active site [4] |
Piperidinylmethanamine scaffolds have evolved from natural product analogs to synthetically optimized pharmacophores. Early derivatives focused on psychoactive properties (e.g., SSRIs), but fluorinated versions emerged in the 2010s to address metabolic instability [3] [6]. The synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine historically involved multistep sequences:
A paradigm shift occurred with transition metal catalysis. Rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines enables one-pot synthesis of all-cis-fluoropiperidines, including 3,5-difluoro variants previously requiring six steps [3]. This method achieves >99:1 diastereoselectivity and 72% yield on gram-scale, leveraging [Rh(COD)Cl]₂ and pinacol borane (HBpin) to saturate the pyridine ring while retaining fluorine substituents [3].
Fluorine incorporation critically enhances the bioactivity of piperidinylmethanamines through three key mechanisms:
Notably, fluorinated piperidines exhibit 2–4× increased lipophilicity (log P) compared to parent structures, enhancing CNS bioavailability—a key limitation of early piperidine drugs like donepezil [2]. Commercial fluorinated drugs (e.g., paroxetine, risperidone) validate this strategy, with market dominance attributable to fluorine-derived efficacy [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9